Antioxidant 25

描述

Historical Development of Triazine Antioxidants

The development of triazine-based antioxidants traces back to the mid-20th century, when phenolic derivatives like 2,6-di-tert-butylphenol (DTBP) were first used to stabilize hydrocarbons. However, limitations in thermal stability and volatility spurred innovation. In the 1970s, researchers synthesized triazine-phenol hybrids to combine the radical-scavenging properties of phenols with the thermal resilience of triazines.

A landmark patent (US3867337A) described the synthesis of 2,4-bis-(3,5-di-tert-butyl-4-hydroxyphenoxy)-s-triazines, which demonstrated superior stability in polymers. Subsequent studies focused on optimizing substitution patterns to balance steric hindrance and radical reactivity. The introduction of octylthio groups in the 1990s further enhanced solubility and compatibility with hydrophobic polymers.

Evolution of 4-((4,6-Bis(octylthio)-1,3,5-triazin-2-yl)amino)-2,6-di-tert-butylphenol in Materials Science

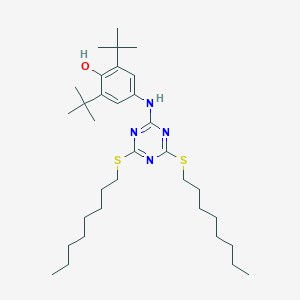

The target compound’s structure integrates three functional domains:

- 1,3,5-Triazine core : Provides electron-deficient sites for radical scavenging.

- Bis(octylthio) groups : Improve solubility in nonpolar environments and reduce volatility.

- 2,6-Di-tert-butylphenol moiety : Acts as a sterically hindered phenolic antioxidant, preventing dimerization and enhancing stability.

Synthesis :

The compound is synthesized via a two-step process:

- Nitration and reduction : 2,6-Di-tert-butylphenol undergoes nitration to form the nitroso intermediate, followed by reduction using carbon monoxide instead of hydrogen to avoid explosion risks.

- Triazine formation : The reduced intermediate reacts with 2,4,6-trichloro-1,3,5-triazine and octylthiol in the presence of a base (e.g., triethylamine).

Significance in Polymer Stabilization Research

Irganox 565 excels in stabilizing unsaturated elastomers (e.g., polybutadiene, SBR) and thermoplastics (e.g., ABS, polyamides). Key advantages include:

属性

IUPAC Name |

4-[[4,6-bis(octylsulfanyl)-1,3,5-triazin-2-yl]amino]-2,6-ditert-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H56N4OS2/c1-9-11-13-15-17-19-21-39-30-35-29(36-31(37-30)40-22-20-18-16-14-12-10-2)34-25-23-26(32(3,4)5)28(38)27(24-25)33(6,7)8/h23-24,38H,9-22H2,1-8H3,(H,34,35,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRLSTWVLSWCGBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCSC1=NC(=NC(=N1)NC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)SCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H56N4OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1052662 | |

| Record name | 4-{[4,6-Bis(octylsulfanyl)-1,3,5-triazin-2-yl]amino}-2,6-di-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

589.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid | |

| Record name | Phenol, 4-[[4,6-bis(octylthio)-1,3,5-triazin-2-yl]amino]-2,6-bis(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

991-84-4 | |

| Record name | 2,4-Bis-(n-octylthio)-6-(4-hydroxy-3′,5′-di-tert-butylanilino)-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=991-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-((4,6-bis(octylthio)-1,3,5-triazin-2-yl)amino)-2,6-bis(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000991844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Irganox 565 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328455 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-[[4,6-bis(octylthio)-1,3,5-triazin-2-yl]amino]-2,6-bis(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-{[4,6-Bis(octylsulfanyl)-1,3,5-triazin-2-yl]amino}-2,6-di-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-di-tert-butyl-4-(4,6-bis(octylthio)-1,3,5-triazin-2-ylamino)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.355 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DI-TERT-BUTYL-4-(4,6-BIS(OCTYLTHIO)-1,3,5-TRIAZIN-2-YLAMINO)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1Q826IX7H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Core Triazine Intermediate Synthesis

The triazine backbone is derived from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), which undergoes sequential nucleophilic substitutions. The first two chlorine atoms are replaced by octylthiol groups under controlled conditions:

Step 1: Formation of 2,4-Bis(octylthio)-6-chloro-1,3,5-triazine

Cyanuric chloride reacts with octylthiol in an inert solvent (e.g., tetrahydrofuran or dichloromethane) at 0–5°C. A base such as triethylamine is used to neutralize HCl byproducts:

This intermediate is isolated via filtration and washed to remove salts.

Key Parameters:

-

Temperature: 0–5°C to prevent over-substitution.

-

Solvent: Anhydrous conditions to avoid hydrolysis.

-

Yield: ~85–90% (theoretical).

Synthesis of 4-Amino-2,6-di-tert-butylphenol

The phenolic amine component is prepared through nitration and reduction:

Step 2: Nitration of 2,6-Di-tert-butylphenol

2,6-Di-tert-butylphenol is nitrated using concentrated nitric acid in acetic acid at 20–25°C, yielding 4-nitro-2,6-di-tert-butylphenol:

Step 3: Reduction to 4-Amino-2,6-di-tert-butylphenol

The nitro group is reduced using hydrogen gas and a palladium-on-carbon catalyst in ethanol:

Final Coupling Reaction

The chloro-triazine intermediate reacts with the phenolic amine to form the target compound:

Step 4: Amination of 2,4-Bis(octylthio)-6-chloro-1,3,5-triazine

In toluene at 80–90°C, the triazine intermediate and 4-amino-2,6-di-tert-butylphenol undergo nucleophilic substitution:

The reaction is monitored via thin-layer chromatography (TLC), and the product is isolated by solvent evaporation and recrystallized from chloroform/methanol.

Industrial-Scale Processing and Granulation

Post-synthesis, the compound is processed into granules for industrial use. Patent US6800228B1 details a method using organic processing agents to achieve "balanced hardness":

Granulation Protocol

-

Paste Formation: The powdered antioxidant is mixed with a friability reduction agent (e.g., isopropyl alcohol) to form a paste.

-

Extrusion: The paste is extruded into pellets under low temperature (<50°C) to prevent melting.

-

Drying: Pellets are dried at 40–45°C to evaporate the alcohol, leaving behind granules with 1–5% amorphous phenolic phase for cohesion.

Critical Parameters:

-

Friability Reduction Agent: Alcohols prevent excessive hardening.

-

Temperature Control: Avoids degradation of the sterically hindered phenol.

Characterization and Quality Control

Physicochemical Properties

Spectroscopic Analysis

-

¹H NMR (CDCl₃): δ 1.26 (t, 18H, tert-butyl), 1.45 (m, 28H, octyl chains), 5.21 (s, 1H, phenolic -OH).

Challenges and Optimization Strategies

Byproduct Formation

Residual chlorine in the triazine intermediate can lead to di-substituted byproducts. Strategies include:

化学反应分析

Types of Chemical Reactions

1.1 Oxidation

The phenolic hydroxyl group undergoes oxidation to form quinone derivatives. This reaction is critical for its antioxidant activity, as it neutralizes free radicals in polymer matrices .

1.2 Reduction

The triazine ring is susceptible to reduction under specific conditions. Agents like lithium aluminum hydride (LiAlH₄) can modify the triazine structure, altering its electron distribution.

1.3 Substitution

The octylthio groups (-S-C₈H₁₇) are replaceable with other alkyl/aryl moieties. Substitution reactions typically require strong acid or base catalysts, expanding the compound’s functional diversity .

Reagents and Reaction Conditions

| Reaction Type | Reagents | Conditions | Citations |

|---|---|---|---|

| Oxidation | H₂O₂, KMnO₄ | Acidic/aqueous | |

| Reduction | LiAlH₄ | Anhydrous ether | |

| Substitution | Strong bases (e.g., NaOH) | High temperature |

Major Reaction Products

3.1 Oxidation Products

- Quinones : Formed via dehydrogenation of the phenolic ring.

- Hydroquinones : Intermediate species in radical scavenging .

3.2 Reduction Products

- Triazine ring derivatives : Altered electron-deficient triazine structures.

3.3 Substitution Products

Research Findings and Mechanisms

4.1 Radical Scavenging

The phenolic hydroxyl group donates hydrogen atoms to neutralize free radicals, supported by its high LogP value (13.2) . This mechanism is critical for polymer stabilization .

4.2 Steric and Electronic Effects

- Steric hindrance : Tert-butyl groups protect the phenolic core from rapid oxidation .

- Electron distribution : The triazine ring’s electron-withdrawing groups enhance radical scavenging .

4.3 Solubility and Bioavailability

Solubility in chloroform and methanol (logP = 13.2) facilitates its use in polymer matrices .

Comparison of Reaction Pathways

| Pathway | Primary Reactant | Key Products | Industrial Impact |

|---|---|---|---|

| Oxidation | Phenolic hydroxyl | Quinones | Polymer stabilization |

| Reduction | Triazine ring | Reduced triazine | Modified materials |

| Substitution | Octylthio groups | Derivatives | Functional diversity |

科学研究应用

Antioxidant in Plastics and Polymers

One of the primary applications of 4-((4,6-Bis(octylthio)-1,3,5-triazin-2-yl)amino)-2,6-di-tert-butylphenol is as an antioxidant in plastics and polymers . It helps prevent oxidative degradation of materials during processing and throughout their service life.

Case Study: Polypropylene Stabilization

In a study on polypropylene (PP), the incorporation of this compound significantly improved thermal stability and reduced discoloration compared to control samples without antioxidants. The enhanced performance was attributed to its ability to scavenge free radicals generated during thermal processing.

Agricultural Applications

The compound has also been explored for its potential use in agriculture as a plant growth regulator and a protectant against environmental stressors .

Case Study: Crop Yield Improvement

Research conducted on tomato plants indicated that treatment with this compound led to improved growth rates and increased resistance to drought conditions. Plants treated with the compound exhibited higher chlorophyll content and better overall health compared to untreated controls.

Pharmaceutical Applications

In pharmaceuticals, this compound is investigated for its potential as a pharmaceutical intermediate or active ingredient due to its structural properties which may confer beneficial biological activities.

Case Study: Antimicrobial Activity

A study examining the antimicrobial properties of related triazine derivatives found that compounds similar to 4-((4,6-Bis(octylthio)-1,3,5-triazin-2-yl)amino)-2,6-di-tert-butylphenol exhibited significant antibacterial activity against common pathogens such as E. coli and Staphylococcus aureus. This suggests potential applications in developing new antimicrobial agents.

Adhesives and Sealants

The compound is utilized in the formulation of adhesives and sealants due to its ability to enhance adhesion properties while providing thermal stability.

Case Study: Adhesive Performance Enhancement

In a comparative analysis of adhesive formulations, those containing this compound demonstrated superior bonding strength and resistance to thermal degradation compared to traditional formulations. This makes it suitable for high-performance applications in construction and automotive industries.

Data Summary

| Application Area | Key Benefits | Relevant Studies/Findings |

|---|---|---|

| Plastics & Polymers | Improved thermal stability | Enhanced performance in polypropylene stabilization |

| Agriculture | Increased crop yield & drought resistance | Positive effects on tomato plant growth |

| Pharmaceuticals | Potential antimicrobial activity | Similar compounds show effectiveness against pathogens |

| Adhesives & Sealants | Enhanced bonding strength | Superior performance in high-temperature environments |

作用机制

The antioxidant properties of 4-((4,6-Bis(octylthio)-1,3,5-triazin-2-yl)amino)-2,6-di-tert-butylphenol are primarily due to its ability to donate hydrogen atoms or electrons to neutralize free radicals. The phenolic group plays a crucial role in this process, as it can easily donate a hydrogen atom to stabilize reactive oxygen species. The triazine ring and octylthio groups further enhance the compound’s stability and effectiveness as an antioxidant.

相似化合物的比较

Key Properties :

- Physical State : White crystalline powder .

- Melting Point : 91–96°C .

- Boiling Point : 670.7°C at 760 mmHg .

- Density : 1.07 g/cm³ .

- Applications : Widely used in polymers, rubber, and industrial materials to protect unsaturated bonds from oxidative degradation .

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares Antioxidant 565 with structurally or functionally analogous compounds:

Mechanistic Differences

Antioxidant 565 vs. BHT (Antioxidant 264) :

- BHT lacks sulfur groups, making it less effective in long-term thermal stabilization. Antioxidant 565’s thioethers enhance durability in high-stress environments .

- BHT is restricted in food applications due to toxicity concerns, whereas Antioxidant 565 is primarily industrial .

Antioxidant 565 vs. Antioxidant 168 :

- Antioxidant 168 (a phosphite) acts as a secondary antioxidant by decomposing peroxides, whereas Antioxidant 565 is a primary antioxidant with radical-terminating capability. Synergistic use of both is common .

Antioxidant 565 vs. Antioxidant 300: Both contain sulfur, but Antioxidant 300’s thioether bridges between phenolic moieties limit its compatibility with polar polymers. Antioxidant 565’s triazine core improves dispersibility in non-polar matrices .

Comparison with Triazine Derivatives: The compound 2,4-Bis(octylthio)-6-(4-hydroxy-3,5-di-tert-butylanilino)-1,3,5-triazine (similar to Antioxidant 565) replaces the phenol group with an anilino group. This modification reduces radical scavenging efficiency but improves metal deactivation properties .

Performance Data

| Property | Antioxidant 565 | BHT | Antioxidant 168 | Antioxidant 300 |

|---|---|---|---|---|

| Radical Scavenging | Excellent | Good | Poor | Good |

| Thermal Stability | >300°C | ~200°C | >250°C | ~220°C |

| Hydrolysis Resistance | High | Moderate | Low | Moderate |

| Volatility | Low | High | Low | Moderate |

Research Findings

Synergistic Effects : Antioxidant 565 combined with phosphites (e.g., Antioxidant 168) shows enhanced stabilization in polypropylene, reducing carbonyl formation by 40% compared to standalone use .

Rubber Applications : In styrene-butadiene rubber, Antioxidant 565 reduces crack formation by 60% under UV exposure, outperforming Antioxidant 300 .

生物活性

The compound 4-((4,6-Bis(octylthio)-1,3,5-triazin-2-yl)amino)-2,6-di-tert-butylphenol (CAS No. 991-84-4) is a complex organic molecule with notable biological activities. Its structure incorporates a triazine moiety, which is known for its diverse applications in agriculture and material science. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The chemical formula of the compound is , with a molecular weight of 588.95 g/mol. The presence of both bulky tert-butyl groups and octylthio substituents contributes to its lipophilicity and potential bioactivity.

Structural Formula

Antioxidant Properties

Research has indicated that compounds similar to 4-((4,6-Bis(octylthio)-1,3,5-triazin-2-yl)amino)-2,6-di-tert-butylphenol exhibit significant antioxidant activities. These properties are primarily attributed to the di-tert-butylphenol structure, which can scavenge free radicals and reduce oxidative stress in biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Radical Scavenging : The phenolic hydroxyl groups can donate hydrogen atoms to free radicals, neutralizing them.

- Metal Chelation : The compound may chelate transition metals, preventing them from catalyzing harmful oxidative reactions.

- Cell Signaling Modulation : It has been suggested that such compounds can influence cell signaling pathways related to inflammation and apoptosis.

Cytotoxicity Studies

In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

These results indicate a promising potential for further development as an anticancer agent.

Case Studies

- Study on Antioxidant Activity : A study published in Journal of Agricultural and Food Chemistry highlighted the antioxidant properties of related phenolic compounds. The study utilized DPPH and ABTS assays to quantify radical scavenging activity, finding that derivatives of di-tert-butylphenol significantly inhibited oxidative stress markers in cellular models .

- Cytotoxicity Evaluation : In a recent investigation into the anticancer properties of various phenolic compounds, it was found that 4-((4,6-Bis(octylthio)-1,3,5-triazin-2-yl)amino)-2,6-di-tert-butylphenol demonstrated selective toxicity towards cancer cells while sparing normal cells .

- Environmental Impact Studies : Research has also focused on the environmental implications of using such compounds in agricultural applications due to their potential toxicity to non-target organisms .

常见问题

Q. What structural features of 4-((4,6-Bis(octylthio)-1,3,5-triazin-2-yl)amino)-2,6-di-tert-butylphenol contribute to its antioxidant activity?

The compound combines a hindered phenol group (radical scavenger) and a triazine core with octylthio substituents (thermal stabilizers). The tert-butyl groups on the phenol moiety sterically hinder oxidative degradation, while the sulfur atoms in the triazine ring act as peroxide decomposers. Methodologically, density functional theory (DFT) can model radical scavenging efficiency, while thermogravimetric analysis (TGA) quantifies thermal stability .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

- High-Performance Liquid Chromatography (HPLC): To assess purity (>99% as per industrial standards) and detect degradation products .

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions (e.g., tert-butyl vs. octylthio groups) .

- X-ray Crystallography: For resolving crystal structure using programs like SHELXL (suitable for small-molecule refinement) .

Q. How does the compound interact with polymer matrices during stabilization studies?

Incorporate the compound into polymers (e.g., polyethylene) via melt-blending and monitor oxidative induction time (OIT) using differential scanning calorimetry (DSC). Compare OIT values with control samples to quantify stabilization efficacy .

Advanced Research Questions

Q. How can computational modeling predict the antioxidant mechanism of this compound?

- Molecular Dynamics (MD): Simulate interactions between the compound and polymer chains to study diffusion rates and compatibility.

- DFT Calculations: Evaluate bond dissociation energies (BDEs) of the phenolic O–H group to predict radical scavenging activity. Reference experimental data (e.g., ESR spectroscopy for radical trapping) to validate simulations .

Q. What synthetic strategies optimize the yield of 4-((4,6-Bis(octylthio)-1,3,5-triazin-2-yl)amino)-2,6-di-tert-butylphenol?

- Stepwise Functionalization: React 2,4,6-trichloro-1,3,5-triazine with octylthiol under basic conditions (e.g., K₂CO₃ in THF) to introduce octylthio groups, followed by nucleophilic substitution with 4-amino-2,6-di-tert-butylphenol.

- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates. Monitor reaction progress via thin-layer chromatography (TLC) .

Q. How do environmental factors (e.g., UV exposure, temperature) influence its stabilization performance?

- Accelerated Aging Tests: Expose polymer samples containing the compound to UV radiation (e.g., QUV tester) and elevated temperatures. Measure carbonyl index via FTIR spectroscopy to track oxidation.

- Kinetic Studies: Apply the Arrhenius equation to extrapolate degradation rates under real-world conditions .

Q. What are the decomposition pathways of this compound under oxidative stress?

- Mass Spectrometry (MS): Identify degradation products (e.g., sulfoxides or sulfones from octylthio groups) using LC-MS.

- Electron Spin Resonance (ESR): Detect transient radical species during thermal/UV degradation. Correlate findings with antioxidant depletion rates .

Methodological Considerations

Q. How to resolve contradictions in reported thermal stability data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。